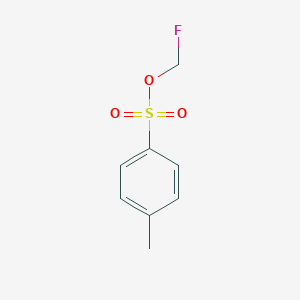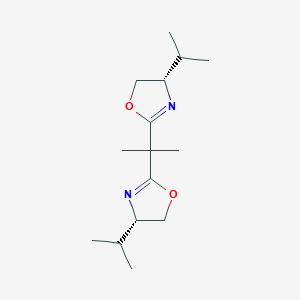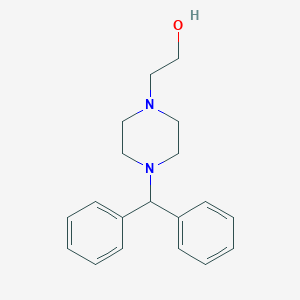
Evernimicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Evernimicin is a type of antibiotic that is currently being studied for its potential use in treating bacterial infections. It belongs to the class of antibiotics known as oligosaccharide antibiotics and is derived from the bacterium Micromonospora carbonacea. The purpose of
Wirkmechanismus
Evernimicin works by inhibiting bacterial protein synthesis. Specifically, it binds to the ribosome and prevents the formation of peptide bonds between amino acids, which is necessary for the synthesis of proteins. This ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well-tolerated in animal studies. It is not absorbed well orally and is primarily excreted in the feces. In vitro studies have shown that it has a low potential for inducing resistance in bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Evernimicin is its broad spectrum of activity against gram-positive bacteria. However, its activity against gram-negative bacteria is limited. Additionally, it is not effective against all strains of bacteria, and resistance can develop over time.
Zukünftige Richtungen
There are several potential future directions for research on Evernimicin. One area of focus could be on developing new formulations of the antibiotic that are more effective against gram-negative bacteria. Another area of research could be on identifying the mechanisms of resistance to this compound and developing strategies to overcome it. Additionally, there is potential for studying the use of this compound in combination with other antibiotics to improve its efficacy. Overall, further research on this compound has the potential to lead to the development of new treatments for bacterial infections.
In conclusion, this compound is a promising antibiotic that is currently being studied for its potential use in treating bacterial infections. Its broad spectrum of activity against gram-positive bacteria and low toxicity make it an attractive candidate for further research. However, its limitations against gram-negative bacteria and potential for resistance highlight the need for continued investigation and development.
Synthesemethoden
Evernimicin is synthesized through a fermentation process using Micromonospora carbonacea. The bacterium is grown in a culture medium, and the antibiotic is extracted from the culture broth through a series of purification steps. The final product is a white or off-white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Evernimicin is currently being studied for its potential use in treating bacterial infections. It has been found to be effective against a variety of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It is also active against some gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
Eigenschaften
CAS-Nummer |
109545-84-8 |
|---|---|
Molekularformel |
C70H97Cl2NO38 |
Molekulargewicht |
1631.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1 |
InChI-Schlüssel |
UPADRKHAIMTUCC-OWALTSPQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Synonyme |
evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







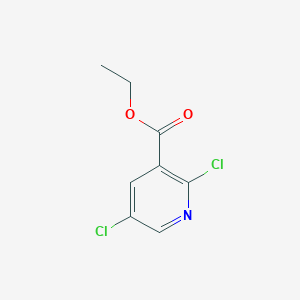
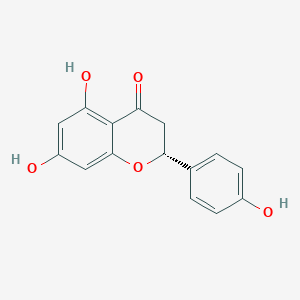
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)




